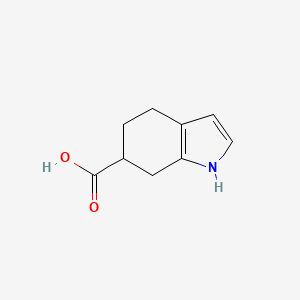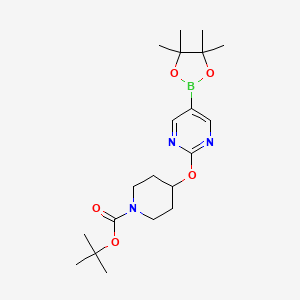
4alpha-METHYL-(24R)-ETHYL-5alpha(H),14alpha(H),17alpha(H)-CHOLESTANE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4alpha-METHYL-(24R)-ETHYL-5alpha(H),14alpha(H),17alpha(H)-CHOLESTANE is a complex steroid compound. It is a derivative of cholestane, characterized by the presence of a methyl group at the 4alpha position and an ethyl group at the 24R position. This compound is part of the broader class of sterols, which are essential components of cell membranes and precursors to biologically significant molecules such as hormones and vitamins.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4alpha-METHYL-(24R)-ETHYL-5alpha(H),14alpha(H),17alpha(H)-CHOLESTANE typically involves multiple steps, starting from simpler steroid precursors. One common approach is the modification of cholestane derivatives through a series of chemical reactions, including alkylation, oxidation, and reduction. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to achieving the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as chromatography and crystallization are often employed to purify the final product. The process may also involve the use of biocatalysts to enhance the efficiency and selectivity of the reactions.
化学反応の分析
Types of Reactions
4alpha-METHYL-(24R)-ETHYL-5alpha(H),14alpha(H),17alpha(H)-CHOLESTANE undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of double bonds or carbonyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes. Substitution reactions can introduce new functional groups, leading to a variety of derivative compounds.
科学的研究の応用
4alpha-METHYL-(24R)-ETHYL-5alpha(H),14alpha(H),17alpha(H)-CHOLESTANE has several scientific research applications:
Chemistry: Used as a model compound to study steroid chemistry and reaction mechanisms.
Biology: Investigated for its role in cell membrane structure and function.
Medicine: Explored for potential therapeutic applications, including as a precursor to hormone synthesis.
Industry: Utilized in the production of various steroid-based products, including pharmaceuticals and nutraceuticals.
作用機序
The mechanism of action of 4alpha-METHYL-(24R)-ETHYL-5alpha(H),14alpha(H),17alpha(H)-CHOLESTANE involves its interaction with specific molecular targets, such as enzymes and receptors. It may modulate the activity of these targets, leading to changes in cellular processes and physiological responses. The pathways involved can include signal transduction, gene expression, and metabolic regulation.
類似化合物との比較
Similar Compounds
4alpha-Methyl-24-ethyl-cholest-8(14)-en-3beta-ol: A related sterol with similar structural features.
4alpha-methyl-5alpha-ergosta-8,14,24(28)-trien-3beta-ol: Another sterol with a different arrangement of double bonds and functional groups.
Uniqueness
4alpha-METHYL-(24R)-ETHYL-5alpha(H),14alpha(H),17alpha(H)-CHOLESTANE is unique due to its specific substitution pattern and stereochemistry, which confer distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it valuable for various research and industrial applications.
特性
分子式 |
C30H54 |
|---|---|
分子量 |
414.7 g/mol |
IUPAC名 |
17-(5-ethyl-6-methylheptan-2-yl)-4,10,13-trimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene |
InChI |
InChI=1S/C30H54/c1-8-23(20(2)3)12-11-22(5)26-15-16-27-24-13-14-25-21(4)10-9-18-29(25,6)28(24)17-19-30(26,27)7/h20-28H,8-19H2,1-7H3 |
InChIキー |
YLPQYQLAPDSRON-UHFFFAOYSA-N |
正規SMILES |
CCC(CCC(C)C1CCC2C1(CCC3C2CCC4C3(CCCC4C)C)C)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


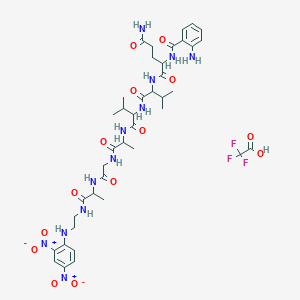

![1-[3-(Difluoromethoxy)phenyl]ethane-1,2-diamine](/img/structure/B12111135.png)

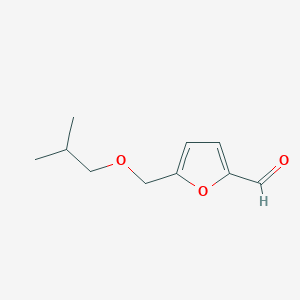
![Ethyl 3-benzoyl-3-azaspiro[bicyclo[3.3.1]nonane-9,2'-[1,3]dithiolane]-7-carboxylate](/img/structure/B12111173.png)
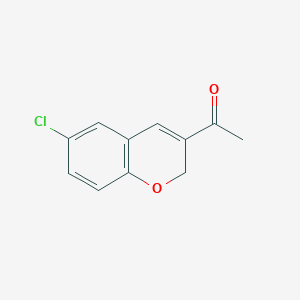
![Propanoic acid, 2-[[1-methyl-2-[(1-methylbutyl)amino]-2-oxoethyl]thio]-](/img/structure/B12111192.png)



